2-Bromo-4-(4-methoxyphenyl)thiazole
Overview
Description
“2-Bromo-4-(4-methoxyphenyl)thiazole” is a chemical compound with the CAS Number: 99073-84-4. It has a molecular weight of 271.16 . The IUPAC name for this compound is 2-bromo-4-(4-methoxyphenyl)-1H-1lambda3-thiazole .
Synthesis Analysis
The synthesis of “2-Bromo-4-(4-methoxyphenyl)thiazole” and its derivatives has been explored in several studies . For instance, one study described the formation of such derivatives via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(4-methoxyphenyl)thiazole” can be represented by the InChI code: 1S/C10H9BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6,14H,1H3 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in the molecule .
Physical And Chemical Properties Analysis
The compound “2-Bromo-4-(4-methoxyphenyl)thiazole” has a molecular weight of 271.16 . It is recommended to be stored at a temperature of 28°C .
Scientific Research Applications
1. Synthetic Applications of α-Oxothioamides
- Application Summary: “2-Bromo-4-(4-methoxyphenyl)thiazole” is used in the synthesis of phenyl(4-phenylthiazol-2-yl)methanone and 2,2′-thiobis(1-phenylethanone). The reaction involves α-oxothioamides and α-bromoketones .
- Methods of Application: The reaction conditions were optimized by reacting 2-oxo-2-phenylethanethioamide with phenacyl bromide in various solvents in the presence of triethylamine .
- Results: The reaction in DMF furnished phenyl(4-phenylthiazol-2-yl)methanone in 93% yield. The reaction with triethylamine in acetonitrile produced 2,2′-thiobis(1-phenylethanone) in 95% yield .
2. Biological Activities of Thiazoles
- Application Summary: Thiazoles, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, are found in many biologically active compounds. They have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Results: The results or outcomes obtained would also depend on the specific biological activity being targeted .
3. Thiazoles as Multitargeted Bioactive Molecules
- Application Summary: Thiazoles, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, are found in many potent biologically active compounds. They exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
- Results: The results or outcomes obtained would also depend on the specific biological activity being targeted .
4. Thiazoles in Drug Development
- Application Summary: Thiazoles, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, are versatile standalone moieties contributing to the development of various drugs and biologically active agents .
- Results: The results or outcomes obtained would also depend on the specific drug or biologically active agent being developed .
5. Thiazoles as Antimicrobial and Antiretroviral Drugs
- Application Summary: Thiazoles, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug) and Ritonavir (an antiretroviral drug) .
- Results: The results or outcomes obtained would also depend on the specific drug being developed .
6. Thiazoles in Antifungal and Antineoplastic Drugs
- Application Summary: Thiazoles, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, are found in many potent biologically active compounds, such as Abafungin (an antifungal drug) and Tiazofurin (an antineoplastic drug) .
- Results: The results or outcomes obtained would also depend on the specific drug being developed .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYVCEPGVMXUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653413 | |
Record name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-methoxyphenyl)thiazole | |
CAS RN |
99073-84-4 | |
Record name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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